Predicted Lipophilicity (ACD/LogP) of the 4-Fluoro Derivative Versus the 4-Chloro Analog: Impact on Bioconcentration Factor
The target compound (4-fluoro) exhibits a predicted ACD/LogP of 3.44, which is 0.62 log units lower than the 4-chloro analog (LogP = 4.06). This difference translates into a substantially reduced predicted bioconcentration factor (BCF) of 145.29 for the fluoro compound versus 289.68 for the chloro compound . The lower lipophilicity of the fluoro derivative suggests improved aqueous solubility and reduced bioaccumulation potential relative to the chloro-substituted comparator, which may be advantageous in applications where lower logP is desired for oral bioavailability or reduced environmental persistence.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) and bioconcentration factor (BCF) |
|---|---|
| Target Compound Data | LogP = 3.44; BCF = 145.29 |
| Comparator Or Baseline | (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate: LogP = 4.06; BCF = 289.68 |
| Quantified Difference | ΔLogP = -0.62; BCF reduction ≈ 50% (145 vs. 290) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; pH 5.5 for LogD and BCF |
Why This Matters
A lower predicted BCF directly informs procurement decisions for research programs where compound bioaccumulation potential influences environmental safety assessments or where lower lipophilicity is correlated with improved drug-likeness parameters.
